4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile
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Description
4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.332. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Green Chemistry and Synthesis Approaches
A notable advancement in green chemistry is demonstrated through the development of an eco-friendly approach for constructing multi-functionalized benzenes, including derivatives of 5,6,7,8-tetrahydronaphthalene. This method utilizes an environmentally benign mortar and pestle grinding technique, emphasizing the synthesis of bioactive molecules with good compatibility. The compounds synthesized through this method were investigated for their potential applications in various fields, including computational studies for docking simulations with representative drugs, illustrating the versatility and sustainability of this synthetic route (Damera & Pagadala, 2023).
Antitumor Activity
Research into antitumor agents has led to the synthesis and evaluation of new series of compounds related to 4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile. These compounds have shown promising in vitro antitumor activity against various cancer cell lines. The study indicates the potential of these compounds as selective antitumor agents, with low cytotoxicity against normal cells. Their mechanism of action, including effects on tubulin polymerization and apoptosis induction, has been detailed, offering insights into their therapeutic applications (Shaheen, El-Emam, & El-Gohary, 2020).
Chemical Sensors
The development of novel chemosensors for the selective identification of highly toxic ions is a critical area of research. Compounds derived from this compound have been engineered as effective chemosensors, exhibiting high selectivity and sensitivity for detecting specific metal ions. This research not only contributes to environmental monitoring and safety but also highlights the functional versatility of these compounds (Shally et al., 2020).
Molecular Docking and Drug Design
The synthesized compounds related to this compound have been explored for their potential in drug design, utilizing molecular docking studies. These studies aim to predict the interaction between the synthesized compounds and target proteins, providing valuable insights into the design of new therapeutic agents. Such research underscores the importance of these compounds in the early stages of drug development, enabling the identification of promising candidates for further investigation (Sharma et al., 2022).
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-10-15-11-20-8-7-18(15)16(19)14-6-5-12-3-1-2-4-13(12)9-14/h5-6,9,15H,1-4,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFZSXYJGQUZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCOCC3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.